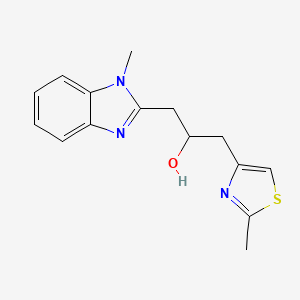
1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol is a useful research compound. Its molecular formula is C15H17N3OS and its molecular weight is 287.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's molecular formula is C12H14N2S, with a molecular weight of approximately 222.32 g/mol. The structural components include a thiazole ring and a benzodiazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing thiazole and benzodiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzodiazole have potent activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. In vitro assays revealed that the compound inhibits the proliferation of cancer cell lines such as:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
The compound's cytotoxic effects were attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 |
| MCF7 | 20.0 |
Neuroprotective Effects
Recent studies have suggested that this compound may also exhibit neuroprotective effects. In models of oxidative stress-induced neuronal damage, it was shown to significantly reduce cell death and promote neuronal survival. The proposed mechanism involves the modulation of antioxidant enzyme activity and inhibition of apoptotic pathways.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study investigated various derivatives of thiazole and benzodiazole in treating bacterial infections. The results highlighted the efficacy of this compound against resistant strains of bacteria.
- Cancer Cell Line Study : A research article published in Journal of Medicinal Chemistry detailed the synthesis and evaluation of this compound against multiple cancer cell lines, showcasing its potential as a lead compound for further development.
Eigenschaften
IUPAC Name |
1-(1-methylbenzimidazol-2-yl)-3-(2-methyl-1,3-thiazol-4-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-10-16-11(9-20-10)7-12(19)8-15-17-13-5-3-4-6-14(13)18(15)2/h3-6,9,12,19H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPWDUVIUYGBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(CC2=NC3=CC=CC=C3N2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














